molecular formula C10H15N5O2S B5813101 1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide

1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide

Cat. No. B5813101
M. Wt: 269.33 g/mol
InChI Key: QFABAPKJQRULLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPT0B392 is a small molecule compound that was developed as a potent inhibitor of tubulin polymerization. It has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a promising therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of MPT0B392 involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, MPT0B392 disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
MPT0B392 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, MPT0B392 has been shown to induce G2/M cell cycle arrest, inhibit the expression of anti-apoptotic proteins, and activate caspase-dependent apoptosis. In addition, MPT0B392 has also been shown to inhibit tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

One of the main advantages of MPT0B392 is its potent anti-cancer activity, which makes it a promising therapeutic agent for various types of cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for other diseases. However, one of the limitations of MPT0B392 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of MPT0B392. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for MPT0B392 in vivo. Furthermore, the potential of MPT0B392 as a combination therapy with other anti-cancer agents should be explored. Finally, the potential of MPT0B392 as a therapeutic agent for other diseases, such as inflammation and angiogenesis, should be further investigated.
In conclusion, MPT0B392 is a novel compound that has shown promising results in preclinical studies as a therapeutic agent for cancer, inflammation, and angiogenesis. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the inhibition of cell division and the induction of apoptosis. While there are limitations to its use, such as its low solubility, further research and development of MPT0B392 could lead to the development of a potent and effective therapeutic agent for various diseases.

Synthesis Methods

The synthesis of MPT0B392 involves a series of chemical reactions, starting with the preparation of 1H-pyrazole-3-carboxamide. This is followed by the addition of a morpholine group and a carbonothioyl group to the pyrazole ring, resulting in the formation of MPT0B392. The synthesis of MPT0B392 has been optimized to improve its yield and purity, making it suitable for further research and development.

Scientific Research Applications

MPT0B392 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and angiogenesis. In cancer research, MPT0B392 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In addition, MPT0B392 has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14-3-2-8(12-14)9(16)11-10(18)13-15-4-6-17-7-5-15/h2-3H,4-7H2,1H3,(H2,11,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABAPKJQRULLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.